molecular formula C10H15N B1585831 4-Pentylpyridine CAS No. 2961-50-4

4-Pentylpyridine

Cat. No. B1585831
CAS RN: 2961-50-4
M. Wt: 149.23 g/mol
InChI Key: ABJVUPUJUGBUMM-UHFFFAOYSA-N
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Description

4-Pentylpyridine, also known as 1-(4-Pyridyl)pentane, 4-n-Pentylpyridine, or 4-Amylpyridine, is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 .


Molecular Structure Analysis

The IUPAC Standard InChI for 4-Pentylpyridine is InChI=1S/C10H15N/c1-2-3-4-5-10-6-8-11-9-7-10/h6-9H,2-5H2,1H3 . The structure can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

4-Pentylpyridine is a liquid at room temperature . Unfortunately, specific information about its melting point, boiling point, density, and refractive index is not available .

Scientific Research Applications

Enhancement of Impulse Conduction in Spinal Cord Injuries

4-Aminopyridine (4-AP), a potassium channel blocker similar to 4-Pentylpyridine, has shown potential in restoring conduction in injured spinal cords. Research has identified pyridine-based blockers, structurally distinct from 4-AP, that could serve as alternatives with fewer side effects while still enhancing conduction. These derivatives, including N-(4-pyridyl)-methyl carbamate and N-(4-pyridyl)-ethyl carbamate, have been found effective in improving conduction in spinal cord white matter following traumatic injuries (McBride et al., 2007).

Improvement in Neuromuscular Transmission in Myasthenia Gravis

In a study exploring the effects of 3,4-diaminopyridine (3,4-DAP) on neuromuscular transmission, it was found that this compound, which is chemically related to 4-Pentylpyridine, can significantly improve neuromuscular transmission. This improvement is primarily achieved by increasing acetylcholine release, suggesting that similar compounds could be effective in treating disorders like myasthenia gravis where defective transmitter release is a concern (Mori et al., 2012).

Potential in Treating Lambert-Eaton Myasthenic Syndrome

3,4-Diaminopyridine has been evaluated for its effectiveness in patients with Lambert-Eaton myasthenic syndrome (LEMS), a disorder that could provide insights into the potential application of 4-Pentylpyridine. This randomized study demonstrated that 3,4-DAP effectively ameliorated neuromuscular and autonomic nervous system disorders without severe side effects, indicating the potential of similar compounds in treating such syndromes (Sanders et al., 2000).

Safety And Hazards

4-Pentylpyridine is classified as a skin irritant (Category 2, H315) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

4-pentylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-4-5-10-6-8-11-9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVUPUJUGBUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183793
Record name 4-Pentylpyridine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Pentylpyridine

CAS RN

2961-50-4
Record name 4-Pentylpyridine
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Record name 4-Pentylpyridine
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Record name 4-Pentylpyridine
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Record name 4-Pentylpyridine
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Record name 4-pentylpyridine
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Record name 4-PENTYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
YSUK KIM, CHIT HO - Journal of Food Lipids, 1998 - Wiley Online Library
… 3-Pentylpyridine and 4-pentylpyridine were tentatively identified from their mass spectral … At present the mechanism of formation of 3-pentylpyridine and 4-pentylpyridine is not clear. …
Number of citations: 10 onlinelibrary.wiley.com
H Iwamoto, T Mizutani, K Kano - Chemistry–An Asian Journal, 2007 - Wiley Online Library
… Molecular-dynamics simulation of the 1 b–4-pentylpyridine complex in vacuo. Atoms of the … Figure 6 shows the structure of the complex between receptor 1 b and 4-pentylpyridine …
Number of citations: 11 onlinelibrary.wiley.com
S Matsumoto, H Iwamoto… - Chemistry–An Asian …, 2010 - Wiley Online Library
… force (4-pentylpyridine favored over 4-methylpyridine by ΔΔH o =−16.4 kJ mol −1 ), while receptor 4 with the most hydrophobic binding site by an entropic driving force (4-pentylpyridine …
Number of citations: 9 onlinelibrary.wiley.com
S Lambrecht, J Kaulen - Flavour and fragrance journal, 1997 - Wiley Online Library
… (3), 5-ethenyl-2-methoxy-pyrazine (4), 3-ethenyl-2-ethoxypyrazine (5), 3-methyl-2-pentylpyridine (6), 5-methyl-2-pentylpyridine (7), 6-methyl-2-pentylpyridine (8) and 4-pentylpyridine (9)…
Number of citations: 2 onlinelibrary.wiley.com
D Zych, A Kurpanik, A Slodek, A Maroń… - … A European Journal, 2017 - Wiley Online Library
… 2-Bromo-4-pentylpyridine was obtained through the reaction of commercially available 4-methylpyridine and 1-bromobutane, giving 4-pentylpyridine 7,27 followed by bromination, …
Z Zhang, T Yun, H Zhang, K Yan - ACS omega, 2018 - ACS Publications
… Unlike octane, 4-pentylpyridine will present the preferred hydrophobic conformation on both models. However, its adsorption process is favorable energetically only on the coal–COOH …
Number of citations: 6 pubs.acs.org
JP Saxena, MR Gelra - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… isoquinoline, and 4-pentylpyridine. Krohnke3 extended this work to acetone, reporting the isolation of acetonylenebis(pyridinium iodide) and acetonylquinolinium iodide in poor yields. …
Number of citations: 4 www.publish.csiro.au
MH Ghatee, M Bahrami, L Pakdel - 2013 - sid.ir
… Among pyridine derivatives we investigated, 4-pentylpyridine has the most negative … 4-pentylpyridine has the most negative adsorption energy on Cu18(100) surface. 4-pentylpyridine is …
Number of citations: 2 www.sid.ir
H Kusama, Y Konishi, H Sugihara… - Solar energy materials and …, 2003 - Elsevier
… With the exception of 4-propylpyridine and 4-pentylpyridine, the V oc values for the cells using electrolytes containing alkylpyridines were higher than those without an additive. The …
Number of citations: 139 www.sciencedirect.com
Z Wang, QH Wu, CM Wu - Food Science and Technology Research, 1999 - jstage.jst.go.jp
A mixture of soybean oil and glycine was heated at different temperatures for different periods. The volatile compounds produced were extracted by solid phase microextraction (SPME) …
Number of citations: 2 www.jstage.jst.go.jp

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